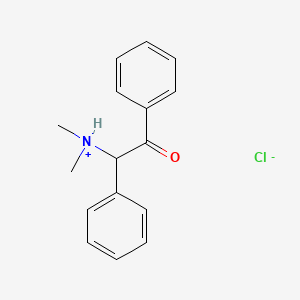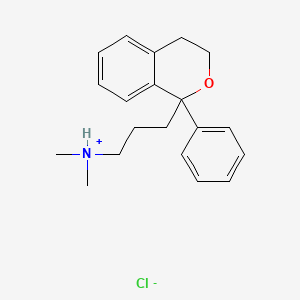
Thaliadanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thaliadanine, also known as thalidomide, is a compound with a complex history and significant impact on medical science. Initially introduced as a sedative and anti-nausea medication in the 1950s, it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic past, thalidomide has been repurposed and is now used to treat various conditions, including multiple myeloma and erythema nodosum leprosum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide. This intermediate is then reacted with potassium cyanide and ammonium carbonate to produce phthalimidoglutarimide. The final step involves the cyclization of phthalimidoglutarimide to form thalidomide .
Industrial Production Methods
Industrial production of thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to prevent contamination and ensure the safety of the medication .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to be stable under normal conditions but can hydrolyze in the presence of strong acids or bases .
Common Reagents and Conditions
Common reagents used in the reactions involving thalidomide include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of thalidomide include phthalic acid and glutarimide derivatives. These products result from the breakdown of the thalidomide molecule under specific conditions .
Applications De Recherche Scientifique
Thalidomide has found applications in various fields of scientific research. In chemistry, it is used as a model compound to study the effects of chirality and racemization. In biology, thalidomide is used to investigate the mechanisms of teratogenicity and its impact on embryonic development .
In medicine, thalidomide is used to treat multiple myeloma, a type of blood cancer, and erythema nodosum leprosum, a complication of leprosy. It has also shown promise in treating other conditions, such as Crohn’s disease and HIV-related complications . In industry, thalidomide is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Thalidomide exerts its effects through multiple mechanisms. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival . This action results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of the immune response .
Thalidomide also affects the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. By reducing TNF-α levels, thalidomide helps to alleviate inflammatory conditions .
Comparaison Avec Des Composés Similaires
Similar compounds include lenalidomide and pomalidomide, which are also used to treat multiple myeloma and other conditions .
Similar Compounds
Lenalidomide: More potent than thalidomide with fewer side effects.
Pomalidomide: Similar to lenalidomide but with a different side effect profile.
Thalidomide’s uniqueness lies in its historical significance and its broad range of applications despite its initial adverse effects. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable therapeutic agent in various medical conditions .
Propriétés
Numéro CAS |
31199-54-9 |
|---|---|
Formule moléculaire |
C41H48N2O9 |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1 |
Clé InChI |
HSYATSIKOGRUDZ-VMPREFPWSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




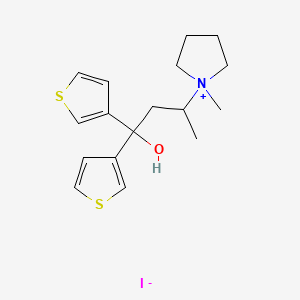
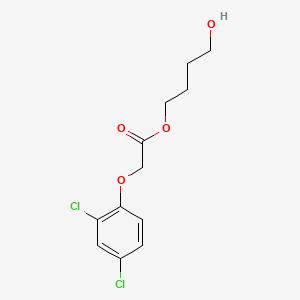

![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
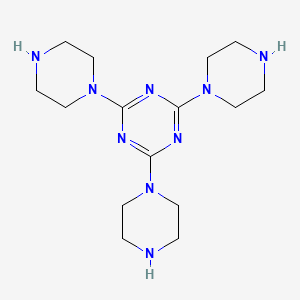
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
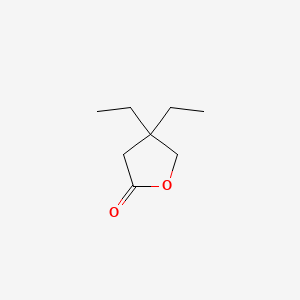
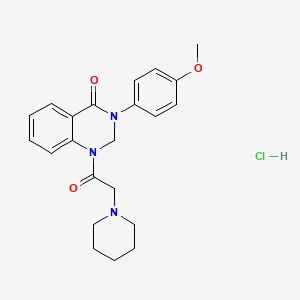
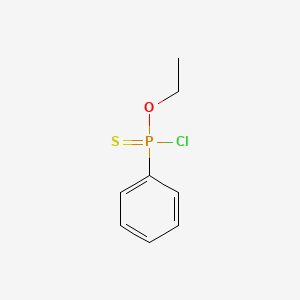
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
